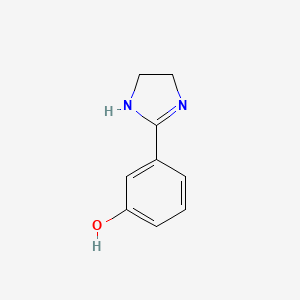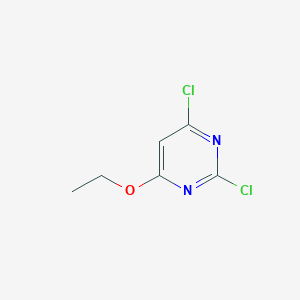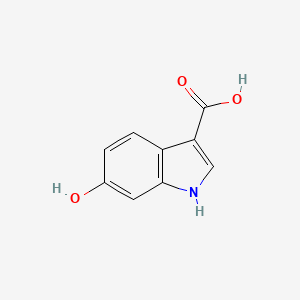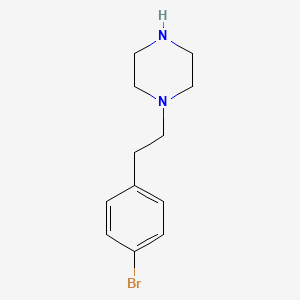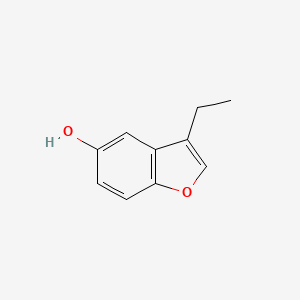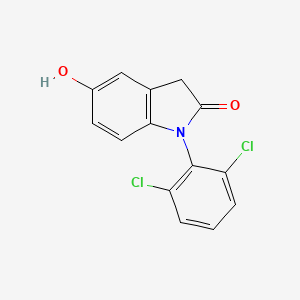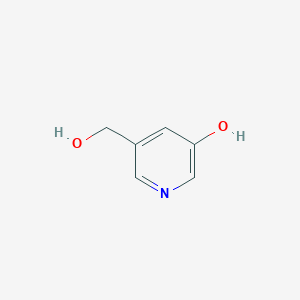
5-(Hydroxymethyl)pyridin-3-ol
説明
“5-(Hydroxymethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H7NO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “5-(Hydroxymethyl)pyridin-3-ol” consists of a pyridine ring with a hydroxymethyl group attached to the 5th carbon and a hydroxyl group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “5-(Hydroxymethyl)pyridin-3-ol” are not available, a study discusses the reaction of various 1H-azoles with 2-((dimethylamino)methyl)pyridin-3-ol and 2-bromo-6-(hydroxymethyl)pyridin-3-ol.It has a molecular weight of 125.13 . The boiling point is 423.7±30.0 C at 760 mmHg .
科学的研究の応用
Electropolymerization and Corrosion Protection
- Application : This compound has been used in the electrochemical synthesis of poly (4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) on steel and copper electrodes .
- Method : The synthesis was achieved in both sulfuric acid and oxalic acid by cyclic voltammetry technique . The polymer films were characterized by Fourier transforms infrared spectroscopy technique (FTIR) and scanning electron microscope (SEM) .
- Results : The corrosion performance of coatings was investigated in 0.1 M H2SO4 by potentiodynamic polarization and electrochemical impedance (EIS) spectroscopy techniques .
Conversion of 5-Hydroxymethylfurfural
- Application : The formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds was studied to determine the routes of formation of pyridin-3-ols in foods .
- Method : 6-(Hydroxymethyl)pyridin-3-ol was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature .
- Results : The reaction had an activation energy (Ea) of 74 ± 3 kJ/mol, which was higher than that of HMF disappearance (43 ± 4 kJ/mol) .
Porphyrin-based Metal–Organic Frameworks
- Application : This compound has been used in the synthesis of porphyrin-based metal–organic frameworks (PMOFs), which have a wide range of applications in biomedical science .
- Method : PMOFs are assembled through the interconnection of organic linkers with metal nodes . The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
- Results : PMOFs have been used as diagnostic agents, therapeutic platforms, and drug delivery vehicles .
Aerobic Photo-Oxidation
- Application : 3-Pyridinemethanol, which is structurally similar to “5-(Hydroxymethyl)pyridin-3-ol”, can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid .
- Method : The reaction is carried out under aerobic conditions with light exposure .
- Results : The product of the reaction is nicotinic acid, an important compound in biochemistry .
Synthesis of Biocomposites
- Application : This compound has been used in the synthesis of biocomposites . Biocomposites can immobilize biomolecules like protein, enzyme, DNA, cells, peptide, etc .
- Method : The bio-application of MOFs is dependent on specific factors including structure, composition, particle morphology, pore size, dispersibility, stability, toxicity, hydrophobic or hydrophilic properties, the presence of aromatic/aliphatic ligands, functionalization and pre- or post-synthesis modification on the surface .
- Results : MOFs proved to be a suitable choice for being exerted in many applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
Photo-induced Oxygen Generation
- Application : Acid, base, stimulate, and thermal stable J-aggregated Zr-DTPP MOF, {DTPP = 5,15-di(3,4,5- trihydroxyphenyl)porphyrin}, in comparison to unaggregated Zr-TTPP MOF, {TTPP = 5,10,15,20-tetra(3,4,5-trihydroxyphenyl)porphyrin} can provide an improvement in photo-induced oxygen generation .
- Method : The reaction is carried out under specific conditions .
- Results : The product of the reaction is an improvement in photo-induced oxygen generation .
Safety And Hazards
The safety data sheet for a similar compound, 3-Hydroxypyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
5-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUNKIQRHSZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615340 | |
| Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
51035-70-2 | |
| Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




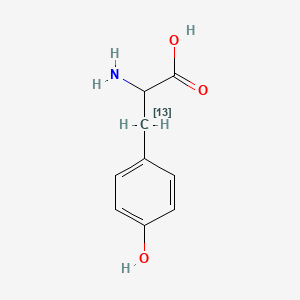
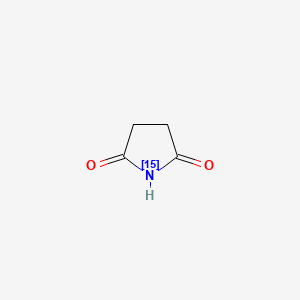
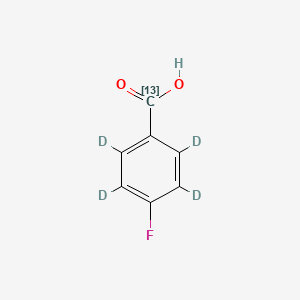

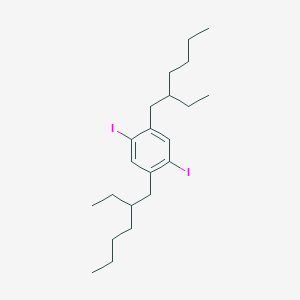
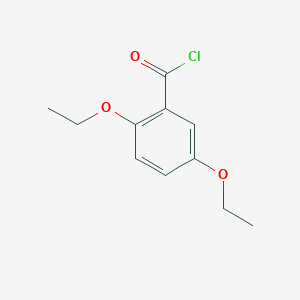
![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
